molecular formula C13H12BrNO B7868479 3-Bromo-2-(4-ethylphenoxy)pyridine

3-Bromo-2-(4-ethylphenoxy)pyridine

Cat. No.: B7868479
M. Wt: 278.14 g/mol
InChI Key: APAVSGNMRLNZRR-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-ethylphenoxy)pyridine is an organic compound that belongs to the class of bromopyridines It features a bromine atom at the third position and a 4-ethylphenoxy group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-ethylphenoxy)pyridine typically involves the following steps:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the third position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

  • Etherification: : The brominated pyridine is then subjected to etherification with 4-ethylphenol. This step involves the use of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-ethylphenoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds (e.g., Grignard reagents) and amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives. This reaction is typically catalyzed by palladium (Pd) complexes.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones or reduction to form phenols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines can be used under mild to moderate conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used in this reaction.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, and amines are formed.

    Coupling Products: Biaryl derivatives are the major products of Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Products: Quinones and phenols are formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

3-Bromo-2-(4-ethylphenoxy)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It is employed in the design and synthesis of novel materials with specific electronic and optical properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-ethylphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a phenoxy group.

    2-Bromo-4-ethylphenol: Similar in structure but with a bromine atom on the phenol ring instead of the pyridine ring.

    2-(4-Ethylphenoxy)pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

3-Bromo-2-(4-ethylphenoxy)pyridine is unique due to the presence of both a bromine atom and a phenoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Biological Activity

3-Bromo-2-(4-ethylphenoxy)pyridine is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted at the 2-position with a 4-ethylphenoxy group and a bromine atom at the 3-position. The synthesis typically involves:

  • Bromination of Pyridine : The pyridine ring is brominated using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Etherification : The brominated pyridine undergoes etherification with 4-ethylphenol, facilitated by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

Anticancer Properties

This compound has also been studied for its anticancer effects. A series of assays were conducted on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results indicated that the compound induces apoptosis and inhibits cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.4Induction of apoptosis via caspase activation
A54922.6Cell cycle arrest at G1 phase
HCT11618.9Inhibition of PI3K/Akt signaling pathway

The anticancer activity appears to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The phenoxy group enhances binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of specific pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Signal Transduction Modulation : It has been shown to affect pathways such as PI3K/Akt and MAPK, which are critical in regulating cell growth and survival.

Study on Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several derivatives, including this compound. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .

Study on Anticancer Activity

A study reported in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability, particularly in breast and lung cancer cells, suggesting that it may serve as a promising lead compound for further development into anticancer therapies .

Properties

IUPAC Name

3-bromo-2-(4-ethylphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-10-5-7-11(8-6-10)16-13-12(14)4-3-9-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAVSGNMRLNZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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